molecular formula C12H20N2 B6281945 N-ethyl-N-[3-(methylamino)propyl]aniline CAS No. 1249969-00-3

N-ethyl-N-[3-(methylamino)propyl]aniline

Cat. No.: B6281945
CAS No.: 1249969-00-3
M. Wt: 192.30 g/mol
InChI Key: MVZSKUUGENFDFG-UHFFFAOYSA-N
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Description

N-ethyl-N-[3-(methylamino)propyl]aniline is a synthetic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol. It is a tertiary amine and is primarily used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[3-(methylamino)propyl]aniline typically involves the reaction of N-ethyl aniline with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[3-(methylamino)propyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: New derivatives with substituted groups.

Scientific Research Applications

N-ethyl-N-[3-(methylamino)propyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of biological processes and interactions involving amines.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-[3-(methylamino)propyl]aniline involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[3-(methylamino)propyl]aniline
  • N-ethyl-N-[3-(ethylamino)propyl]aniline
  • N-ethyl-N-[3-(dimethylamino)propyl]aniline

Uniqueness

N-ethyl-N-[3-(methylamino)propyl]aniline is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of an ethyl group and a methylamino group on the propyl chain makes it a valuable reagent in organic synthesis, offering versatility in various chemical reactions .

Properties

CAS No.

1249969-00-3

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N'-ethyl-N-methyl-N'-phenylpropane-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-3-14(11-7-10-13-2)12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3

InChI Key

MVZSKUUGENFDFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC)C1=CC=CC=C1

Purity

95

Origin of Product

United States

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